Venlafaxine Impurity E HCl
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities in pharmaceutical products. veeprho.combiomedres.us This critical activity ensures the quality, safety, and efficacy of medications. veeprho.comglobalpharmatek.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive impurity profiling data for drug approval. globalpharmatek.compharmaffiliates.com
The key reasons for the significance of impurity profiling include:
Patient Safety: The primary concern is the potential toxicity of impurities. biomedres.us Thorough profiling helps to identify and mitigate any risks associated with these unwanted substances. globalpharmatek.com
Regulatory Compliance: Adherence to guidelines set by international bodies like the ICH is a mandatory requirement for bringing new drugs to market. jpionline.orgrjpdft.com
Process Optimization: Understanding how and when impurities are formed allows for the optimization of manufacturing processes to minimize their presence. globalpharmatek.com
Stability and Shelf-Life: Impurity profiling helps to identify degradation products, which is crucial for determining appropriate storage conditions and the shelf-life of a drug. globalpharmatek.com
Quality Control: It is an essential component of quality control, ensuring that each batch of a drug meets the required purity specifications. pharmaffiliates.com
Overview of Impurities in Venlafaxine (B1195380) Hydrochloride Synthesis and Drug Product
Venlafaxine hydrochloride is a widely used antidepressant. researchgate.netcbg-meb.nl During its synthesis and storage, several related substances, or impurities, can be formed. researchgate.netresearchgate.net Research has identified and characterized multiple process-related impurities in the production of venlafaxine hydrochloride. researchgate.nettandfonline.com These impurities can arise from starting materials, by-products, intermediates, or degradation of the final product. jpionline.org The control of these impurities is a critical aspect of ensuring the quality and safety of venlafaxine drug products. cbg-meb.nl
Academic Research Focus on Venlafaxine Impurity E Hydrochloride
Among the various impurities associated with venlafaxine, Venlafaxine Impurity E has been a subject of scientific investigation. It is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as Venlafaxine EP Impurity E and Venlafaxine USP Related Compound E, respectively. synzeal.com Research efforts have focused on the synthesis, characterization, and analytical detection of this specific impurity to ensure it can be effectively monitored and controlled in the final drug product. researchgate.nettandfonline.com
Chemical and Physical Properties of Venlafaxine Impurity E HCl
| Property | Value |
| Systematic Name | 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride clearsynth.com |
| CAS Number | 93413-56-0 clearsynth.com |
| Molecular Formula | C₁₇H₂₆ClNO₂ synthinkchemicals.com |
| Molecular Weight | 311.85 g/mol synthinkchemicals.com |
| Appearance | Pale Yellow to Light Beige Solid |
| Melting Point | 216-221°C |
| Solubility | Freely soluble in water, slightly soluble in organic solvents. |
Analytical Methods for Detection
The detection and quantification of this compound are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for this purpose.
| HPLC Method Parameters | |
| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of buffer and methanol (B129727) (55:45) is commonly used in isocratic mode. ijbpas.com Another example includes Acetonitrile (B52724):triethylamine:water (60:0.5:40 v/v) adjusted to pH 6.4. |
| Flow Rate | 1.0 mL/min ijbpas.com |
| Detection | UV at 225 nm ijbpas.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYQRAJIRAJLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Definitive Characterization of Venlafaxine Impurity E Hydrochloride
Methodologies for Structural Assignment of Process-Related Impurities
The identification and structural elucidation of process-related impurities are critical steps in pharmaceutical development. tandfonline.com The process typically begins with the detection of unknown peaks during high-performance liquid chromatography (HPLC) analysis of the drug substance. tandfonline.comnih.gov Once an impurity is detected, liquid chromatography-mass spectrometry (LC-MS) is often employed to determine its molecular weight. tandfonline.comresearchgate.net
For definitive structural assignment, the impurity is often synthesized or isolated. tandfonline.comscispace.com Isolation can be achieved through techniques like preparative thin-layer chromatography (TLC) or preparative HPLC. scispace.com Following isolation, a battery of spectroscopic techniques is used to piece together the chemical structure. tandfonline.comnih.govscispace.com These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provide detailed information about the molecule's connectivity, molecular weight, and functional groups. tandfonline.comnih.govscispace.com
Application of Advanced Spectroscopic Techniques for Impurity E Hydrochloride Identification
The definitive structure of Venlafaxine (B1195380) Impurity E Hydrochloride has been established through the application of advanced spectroscopic methods. These techniques provide unambiguous evidence for the assigned structure.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it has been pivotal in confirming the structure of Venlafaxine Impurity E HCl. The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule. scispace.com
Key signals in the ¹H NMR spectrum of a related degradation product include:
A singlet around 3.72 ppm, corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group. scispace.com
Multiplets in the aromatic region, typically between 6.79 and 7.18 ppm, which are characteristic of the protons on the 4-methoxyphenyl (B3050149) ring. scispace.com
A complex series of multiplets in the aliphatic region (approximately 1.37-2.5 ppm) arising from the methylene (B1212753) protons of the spirocyclic ring system. scispace.com
The following table summarizes the characteristic ¹H NMR spectral data for a degradation product of Venlafaxine, which shares structural similarities with Impurity E.
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
| 3.72 | Singlet | 3H | -OCH₃ |
| 6.79-7.18 | Multiplet | 4H | Aromatic-H |
| 1.37-2.5 | Multiplet | 10H | -CH₂ (Cyclohexyl) |
| 4.36 | Singlet | 1H | -CH |
| 8.51 | Singlet | 1H | -OH |
Table based on data for a related degradation product. scispace.com
Mass spectrometry is essential for determining the molecular weight and probing the fragmentation pattern of a compound. For Venlafaxine Impurity E, the free base form exhibits a molecular ion peak at a mass-to-charge ratio (m/z) of 275. The hydrochloride salt has a molecular weight of 311.85 g/mol . klivon.comsynthinkchemicals.com The fragmentation pattern observed in the mass spectrum provides further confirmation of the proposed structure. scispace.com
A study on a related degradation product of venlafaxine identified the following characteristic mass spectral data.
| m/z | Interpretation |
| 219 | Molecular Ion (M+) |
| 202 | |
| 134 | |
| 119 | |
| 91 | |
| 58 |
Table based on data for a related degradation product. scispace.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. scispace.com The IR spectrum of a compound structurally related to Venlafaxine Impurity E shows several characteristic absorption bands that confirm the presence of key functional groups. scispace.com
Key IR absorption bands for a related degradation product include:
A broad band around 3427 cm⁻¹, indicative of an O-H stretching vibration. scispace.com
A band at 2854 cm⁻¹, corresponding to aliphatic C-H stretching. scispace.com
An absorption at 1512 cm⁻¹, characteristic of aromatic C-C stretching. scispace.com
A peak at 1249 cm⁻¹, representing the C-O stretching vibration of the methoxy group. scispace.com
The following table summarizes the key IR spectral data for a related venlafaxine degradation product.
| Wavenumber (cm⁻¹) | Functional Group |
| 3427.40 | -OH (stretching) |
| 2854.64 | Aliphatic C-H (stretching) |
| 1512 | Aromatic C-C (stretching) |
| 1249.53 | -C-O (stretching) |
Table based on data for a related degradation product. scispace.com
Computational and Theoretical Approaches to Impurity E Hydrochloride Characterization
In addition to experimental techniques, computational and theoretical methods can be employed to further characterize pharmaceutical compounds. For instance, simulations can be used to predict the crystal morphology of a substance like venlafaxine hydrochloride. cambridge.org These computational studies can provide insights into the intermolecular interactions within the crystal lattice. cambridge.org While specific computational studies on this compound are not detailed in the provided context, the application of such methods to the parent drug suggests their potential utility in understanding the physicochemical properties of its impurities.
Synthetic Pathways and Mechanistic Origins of Venlafaxine Impurity E Hydrochloride Formation
Chemical Synthesis Routes of Venlafaxine (B1195380) Hydrochloride and Associated Impurities
The synthesis of Venlafaxine Hydrochloride has been approached through various routes since its initial development. A common and historically significant method begins with the condensation of 4-methoxyphenylacetonitrile (B141487) and cyclohexanone. acs.orgacs.org This initial step, often carried out in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures, yields (RS)-1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol. acs.org Subsequent catalytic hydrogenation of the nitrile group, traditionally using rhodium on alumina (B75360), produces the primary amine (RS)-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. acs.orgacs.org The final step involves the N,N-dimethylation of this primary amine, commonly achieved through the Eschweiler-Clarke reaction using formaldehyde (B43269) and formic acid, to give Venlafaxine, which is then converted to its hydrochloride salt. acs.orgacs.org
However, this traditional pathway is associated with several drawbacks, including the use of cryogenic conditions, pyrophoric reagents like n-BuLi and LDA, and expensive catalysts, making it less than ideal for large-scale industrial production. acs.org Furthermore, this process is known to generate several impurities. acs.orgresearchgate.net These impurities can arise from various stages of the synthesis. For instance, the crude intermediate (RS)-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can contain several related substances which, having a free amino group, can undergo methylation in the final step, leading to a profile of impurities in the final drug substance. acs.org
Identification of Process-Related Impurity E Hydrochloride Formation Steps
Venlafaxine Impurity E HCl, systematically named (5RS)-5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride, is a known process-related impurity in the synthesis of Venlafaxine HCl. veeprho.com Its formation is not a desired outcome but rather a consequence of specific reaction conditions and the inherent reactivity of the Venlafaxine molecule or its precursors.
The formation of this cyclic impurity can be traced to conditions that favor intramolecular cyclization. One such condition is the exposure of Venlafaxine to acidic environments, particularly at elevated temperatures. google.com For example, subjecting Venlafaxine to strong acid hydrolysis, such as with 5N HCl, has been shown to lead to its degradation and the formation of degradation products. scispace.com While not explicitly identified as Impurity E in this specific study, the conditions are conducive to the types of reactions that form such structures.
A more direct method for the preparation of Venlafaxine Impurity E involves the deliberate treatment of Venlafaxine with a strong acid. A patented method describes the synthesis of Venlafaxine impurities by reacting Venlafaxine with a concentrated hydrochloric acid solution (8M to 12M) at temperatures ranging from 80-100°C for 1.5 to 4 hours. google.com This process of selective dehydration under specific acidic conditions can produce the impurity in high yield, which is useful for creating reference standards for quality control. google.com
Reaction Mechanisms Leading to Venlafaxine Impurity E Hydrochloride
The formation of this compound proceeds through an intramolecular cyclization reaction, specifically an acid-catalyzed dehydration. The mechanism can be initiated by the protonation of the tertiary hydroxyl group on the cyclohexyl ring of the Venlafaxine molecule by a strong acid, such as hydrochloric acid.
This protonation converts the hydroxyl group into a good leaving group (water). Subsequently, the molecule undergoes dehydration, where the water molecule departs, leading to the formation of a tertiary carbocation on the cyclohexyl ring. The lone pair of electrons on the nitrogen atom of the dimethylamino group then acts as an intramolecular nucleophile, attacking the carbocation. This attack results in the formation of a new carbon-nitrogen bond, creating the spirocyclic ring system characteristic of Impurity E. The final step is the deprotonation of the nitrogen atom to yield the neutral free base of the impurity, which is then protonated by the hydrochloric acid present in the medium to form the stable hydrochloride salt.
This proposed mechanism highlights the critical role of acidic conditions and heat in promoting the formation of this impurity. The stability of the tertiary carbocation intermediate facilitates the cyclization process.
Development of Impurity-Free Synthetic Methodologies for Venlafaxine Hydrochloride
Recognizing the limitations and impurity profiles of earlier synthetic routes, significant research has been dedicated to developing improved, cost-effective, and impurity-free processes for the large-scale production of Venlafaxine Hydrochloride. acs.orgresearchgate.netdatapdf.com These improved methodologies focus on avoiding harsh reaction conditions and expensive or hazardous reagents, while simultaneously minimizing the formation of impurities, including Impurity E.
One significant improvement involves replacing the use of LDA and cryogenic temperatures in the initial condensation step with more practical alternatives. For instance, using sodium methoxide (B1231860) as the base in methanol (B129727) at a more manageable temperature of 0-5°C allows for the efficient generation of the carbanion from 4-methoxyphenylacetonitrile, leading to a high yield and purity of the nitrile intermediate. acs.org
Another key modification is the substitution of the expensive rhodium on alumina catalyst in the hydrogenation step with a more economical option like Raney nickel. acs.orgdatapdf.com This change not only makes the process more cost-effective but also maintains high efficiency in the reduction of the nitrile to the primary amine. acs.org
Furthermore, purification strategies for the intermediates have been developed to remove potential precursors to impurities. For example, washing the crude primary amine intermediate with specific anti-solvents like toluene (B28343) can effectively eliminate related impurities before the final methylation step. acs.org The isolation of this intermediate as a salt, such as the acetate (B1210297) salt, can also enhance its purity. acs.org
Advanced Analytical Methodologies for Venlafaxine Impurity E Hydrochloride Detection and Quantification
Chromatographic Techniques for Impurity Separation and Profiling
Chromatographic techniques are fundamental in the separation and profiling of impurities in pharmaceutical substances. For Venlafaxine (B1195380) and its impurities, a range of these methods are utilized to ensure comprehensive analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for the analysis of venlafaxine and its impurities. ijpsr.comrjstonline.com The development of a stability-indicating RP-HPLC method is crucial for separating Venlafaxine from its related compounds, including Impurity E. ijpsr.comijpsr.com These methods are validated according to International Council on Harmonisation (ICH) guidelines to ensure they are specific, linear, precise, accurate, and robust. ijpsr.comijpsr.com
Method development often involves screening various columns, mobile phases, and detection wavelengths to achieve optimal separation. A common approach utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier. researchgate.net For instance, a method might employ a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724), with UV detection at a specific wavelength to monitor the elution of venlafaxine and its impurities. researchgate.netresearchgate.net Gradient elution can be employed to effectively separate a wide range of impurities with different polarities. researchgate.netnih.gov
Key parameters in RP-HPLC method development for venlafaxine impurities include:
Column: C18 columns are frequently used due to their versatility in separating compounds of moderate polarity. researchgate.netresearchgate.net
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol (B129727) is typical. ijpsr.comresearchgate.netresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds like venlafaxine and its impurities. researchgate.netresearchgate.net
Flow Rate: A typical flow rate is around 1.0 mL/min. ijpsr.com
Detection: UV detection is commonly used, with wavelengths around 225 nm or 227 nm often selected for monitoring venlafaxine and its related substances. researchgate.net
Table 1: Exemplary RP-HPLC Methods for Venlafaxine and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Kromasil KR100-5C18 (250 mm x 4.6 mm, 5 µm) nih.gov | Agilent C18 (150 mm x 4.6 mm, 5 µ) ijpsr.com |
| Mobile Phase | Acetonitrile:triethylamine:water (60:0.5:40 v/v), pH 6.4 | Gradient with 0.3% diethylamine (B46881) buffer (pH 3.0) and ACN/methanol (90:10 v/v) nih.gov | Methanol: Phosphate buffer pH 6.8 (60:40% v/v) ijpsr.com |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 ml/min ijpsr.com |
| Detection | UV at 225 nm | Photodiode array at 225 nm nih.gov | UV at 235 nm ijpsr.com |
| Column Temperature | Not Specified | 40 °C nih.gov | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. orientjchem.org This is achieved by using columns with smaller particle sizes (typically sub-2 µm). The application of UPLC is particularly advantageous for the analysis of complex impurity profiles, allowing for the rapid separation of closely related substances. orientjchem.org
A UPLC method for venlafaxine and its metabolite, O-desmethylvenlafaxine, utilized an ACQUITY UPLC® BEH Shield RP18 column (1.7 µm, 100 mm × 2.1 mm). nih.gov The isocratic mobile phase consisted of water (containing 2 mM ammonium acetate) and acetonitrile (20:80, v/v) at a flow rate of 0.3 mL/min, achieving complete elution in under 1.5 minutes. nih.gov This demonstrates the high-throughput capabilities of UPLC in pharmaceutical analysis. nih.gov
High-Performance Thin Layer Chromatography (HPTLC) for Impurity Screening
High-Performance Thin Layer Chromatography (HPTLC) is a valuable tool for the screening of impurities in pharmaceuticals. wisdomlib.orgnih.gov It offers the advantages of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.net For venlafaxine, HPTLC methods have been developed and validated for its quantification in bulk and dosage forms. wisdomlib.orgakjournals.com
A typical HPTLC method involves spotting the sample on a silica (B1680970) gel 60 F254 plate, followed by development in a suitable mobile phase. For instance, a mobile phase of toluene (B28343) and methanol in a 4:6 (v/v) ratio has been used for the separation of Venlafaxine HCl. wisdomlib.org Another method employed butanol–acetic acid–water 6:2:2 (v/v) as the mobile phase, with densitometric scanning at 254 nm for quantification. researchgate.net The developed plates are then scanned using a densitometer to quantify the separated compounds.
Table 2: HPTLC Methods for Venlafaxine Analysis
| Parameter | Method 1 wisdomlib.org | Method 2 researchgate.net | Method 3 nih.gov |
| Stationary Phase | Silica gel 60 F254 plates | Silica gel 60F254 HPTLC plates | Pre-coated silica gel plates |
| Mobile Phase | Toluene: Methanol (4:6 v/v) | Butanol: Acetic acid: Water (6:2:2 v/v) | Heptane: Acetone: Ammonia (7:3:0.5 v/v) |
| Detection Wavelength | Not Specified | 254 nm | 272 nm |
| RF Value of Venlafaxine | Not Specified | 0.58 ± 0.02 | Not Specified |
Hyphenated Spectrometric Techniques for Comprehensive Impurity Profiling
Hyphenated techniques, which couple a separation technique with a spectrometric detection method, provide a powerful approach for the comprehensive profiling and characterization of impurities. orientjchem.orgwisdomlib.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the identification and quantification of impurities, even at trace levels. orientjchem.orgwisdomlib.orgnih.gov LC-MS combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.
In the context of venlafaxine, LC-MS/MS methods have been developed for the simultaneous determination of venlafaxine and its metabolites in various biological matrices. nih.govijrpc.com These methods often employ electrospray ionization (ESI) as the interface between the LC and the MS. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity, allowing for the quantification of specific parent-to-product ion transitions. nih.gov For instance, a method for venlafaxine and its metabolites in rat plasma used the transitions m/z 278.3→121.08 for venlafaxine. nih.gov
The use of high-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in the elemental composition determination and structural elucidation of unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for the characterization of degradation products that may form under various stress conditions. scispace.com In the study of venlafaxine, GC-MS has been used to identify and characterize degradation products formed during forced degradation studies, such as acid hydrolysis. scispace.com
One study described a GC-MS method for the determination of venlafaxine, amitriptyline, and duloxetine (B1670986) in human bone. nih.gov The samples were analyzed on a fused silica capillary column, and the analytes were determined in the selected-ion-monitoring (SIM) mode. nih.gov Another application involved the simultaneous determination of several drugs, including venlafaxine, in seized tablets using GC-MS. acs.org
Method Validation Parameters for Venlafaxine Impurity E Hydrochloride Analysis
Method validation is a cornerstone of analytical quality assurance, demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of Venlafaxine Impurity E HCl, validation is performed in accordance with International Council for Harmonisation (ICH) guidelines. The following subsections detail the key validation parameters.
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound analysis, the primary analytical technique is High-Performance Liquid Chromatography (HPLC).
Selectivity is demonstrated by ensuring that the chromatographic peak for Venlafaxine Impurity E is well-resolved from the peaks of the main component, Venlafaxine, and other known impurities. A common approach to establish specificity is through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. The method must be able to separate Impurity E from any degradation products formed.
A key system suitability requirement for the analysis of Venlafaxine and its impurities is the resolution between the peaks of interest. As per guidelines from the United States Pharmacopeia (USP), a resolution of not less than 3.5 between the Venlafaxine peak and the Venlafaxine Impurity E peak is considered acceptable, ensuring distinct and reliable quantification.
Table 1: System Suitability Parameter for Specificity
| Parameter | Compound Pair | Acceptance Criterion |
|---|
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them with the HPLC method. The response (peak area) is then plotted against concentration, and a linear regression analysis is performed. While specific data for Impurity E is not publicly available, a representative study on a similar Venlafaxine impurity (Impurity-A) demonstrated a correlation coefficient (r²) of 0.993, indicating excellent linearity.
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are often determined based on the signal-to-noise (S/N) ratio. The LOD is typically established at an S/N ratio of 3:1, while the LOQ is established at an S/N ratio of 10:1. For Venlafaxine Impurity E, a sensitivity solution is often used in system suitability tests, with the requirement that the signal-to-noise ratio for the impurity peak is not less than 20, which ensures that the method's sensitivity is well above the typical LOQ level.
Table 2: Representative Linearity and Sensitivity Data
| Parameter | Typical Value/Requirement |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 |
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by spiking the drug product matrix with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percentage recovery.
While specific precision and accuracy data for this compound are proprietary, data from validation studies of other Venlafaxine impurities provide representative performance metrics. For instance, a validation study for Venlafaxine Impurity-A reported a %RSD of 0.83% for precision and a recovery of 98.97% for accuracy, both of which are well within typical acceptance criteria.
Table 3: Representative Precision and Accuracy Data (based on Venlafaxine Impurity-A study)
| Parameter | Level | Acceptance Criteria | Representative Result |
|---|---|---|---|
| Precision | Repeatability | %RSD ≤ 2.0% | 0.83% |
| Accuracy | 100% Level | %Recovery 98.0-102.0% | 98.97% |
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, typical parameters that are varied include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The method is considered robust if the system suitability parameters, such as resolution and peak asymmetry, remain within acceptable limits.
Solution Stability is evaluated to determine the time for which the sample and standard solutions remain stable under specified storage conditions without undergoing significant degradation. This is crucial for ensuring the reliability of results when samples are prepared in advance or when an analytical sequence runs for an extended period. The stability is assessed by analyzing the solutions at various time intervals and comparing the results to the initial analysis.
While specific robustness and stability data for this compound are not publicly detailed, a standard validation protocol would include these assessments to ensure the method's reliability in a quality control environment.
Table 4: Parameters for Robustness and Stability Evaluation
| Validation Parameter | Factors to Evaluate |
|---|---|
| Robustness | - Flow Rate (e.g., ± 0.1 mL/min) - Mobile Phase pH (e.g., ± 0.2 units) - Column Temperature (e.g., ± 2°C) - Mobile Phase Organic Content (e.g., ± 2%) |
| Solution Stability | - Time (e.g., 0, 6, 12, 24, 48 hours) - Storage Conditions (e.g., Room Temperature, Refrigerated) |
Degradation Kinetics and Stability Profile of Venlafaxine Impurity E Hydrochloride
Design and Implementation of Forced Degradation Studies for Pharmaceutical Impurities
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. sapub.orgsgs.com These studies are designed to deliberately degrade a drug substance or drug product by exposing it to a variety of environmental stresses that are more severe than those it would encounter during its shelf life. sapub.org The primary objective of forced degradation studies is to identify the likely degradation products, which helps in understanding the intrinsic stability of the molecule and establishing its degradation pathways. ich.org This information is crucial for developing and validating stability-indicating analytical methods, which are capable of distinguishing the active pharmaceutical ingredient (API) from its impurities and degradation products. sgs.comajpsonline.com
According to the International Council for Harmonisation (ICH) guidelines, stress testing should be conducted on a single batch of the drug substance. ich.org The design of these studies is generally left to the discretion of the applicant but should be scientifically justified. ajpsonline.com The typical stress conditions employed include:
Hydrolysis: Exposure to a wide range of pH values. ich.org
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. ich.org
Photolysis: Exposure to light. ich.org
Thermal Stress: Exposure to elevated temperatures. ich.org
The goal is to achieve a level of degradation that is significant enough to generate and identify degradation products, but not so extensive that it becomes unrealistic or uninformative. ajpsonline.com For drug products, the placebo should also be subjected to the same stress conditions to differentiate degradation products of the API from those arising from excipients. ajpsonline.com The data generated from these studies are a fundamental part of the regulatory submission and contribute to decisions regarding formulation, packaging, storage conditions, and shelf life. lhasalimited.org
Influence of Stress Conditions on Venlafaxine (B1195380) Impurity E Hydrochloride Generation
The formation of Venlafaxine Impurity E Hydrochloride is influenced by various stress conditions, as demonstrated in forced degradation studies of venlafaxine. These studies subject the drug substance to harsh conditions to accelerate its decomposition and identify potential impurities.
Acidic Hydrolysis-Induced Degradation Pathways
Under acidic hydrolysis, venlafaxine has been shown to degrade, leading to the formation of impurities. scispace.comijpsr.com One study found that venlafaxine was susceptible to degradation when refluxed in 0.1N hydrochloric acid (HCl) at 80°C for 24 hours. Another investigation reported that significant degradation occurred in the presence of 5N HCl, while no degradation was observed with lower concentrations like 0.1N and 1N HCl. scispace.com The degradation products formed under acidic conditions can be separated and identified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). scispace.comresearchgate.net One of the major degradation products formed under acidic stress has been characterized using spectroscopic methods such as IR, 1H NMR, and Mass Spectrometry. scispace.com While venlafaxine itself degrades under acidic conditions, its related substance, O-Desmethyl venlafaxine (ODV), also shows significant degradation in 1.0 M HCl at 70°C, leading to the formation of a different impurity (Imp-D). oup.com
Alkaline Hydrolysis-Induced Degradation Pathways
Similar to acidic conditions, alkaline hydrolysis also induces the degradation of venlafaxine. ijpsr.com Studies have shown that venlafaxine degrades when exposed to 0.1N sodium hydroxide (B78521) (NaOH) at elevated temperatures. ijpsr.com In one instance, refluxing in 0.1N NaOH at 80°C for 24 hours resulted in degradation. Another study using 2N NaOH also reported the formation of a degradation product. researchgate.net The degradation products formed under alkaline stress can be separated and analyzed to understand the degradation pathway. researchgate.net For the related compound O-Desmethyl venlafaxine, degradation in 0.5 M NaOH at 70°C for 12 hours led to the formation of Impurity-C and another unknown impurity. oup.com
Oxidative Stress Pathways and Degradation Products
Oxidative conditions are another critical factor in the degradation of venlafaxine and the formation of impurities. Exposing venlafaxine to 3% hydrogen peroxide (H₂O₂) at room temperature for 6 hours has been shown to cause degradation. However, some studies have reported that venlafaxine is stable under oxidative stress. ijpsr.com In contrast, a study on desvenlafaxine (B1082), a major metabolite of venlafaxine, found that it undergoes significant degradation under oxidative stress, leading to the formation of desvenlafaxine N-oxide. ijrpc.com The electrochemical oxidation of venlafaxine has also been studied, revealing that hydroxyl radicals play a major role in its degradation. researchgate.net The degradation process can lead to various transformation products through mechanisms like hydroxylation and demethylation. researchgate.net
Thermal Degradation Behavior and Kinetics
Thermal stress can also lead to the degradation of venlafaxine. ijpsr.com Studies have shown that exposing venlafaxine to a temperature of 80°C for 72 hours can result in degradation. A thermogravimetric analysis of venlafaxine hydrochloride showed a single stage of mass loss occurring between 254°C and 283°C. researchgate.net The kinetics of thermal degradation can be studied to predict the stability of the compound over time. In contrast, O-Desmethyl venlafaxine was found to be stable under thermal degradation conditions. oup.com
Photolytic Degradation Mechanisms and Products
Exposure to light can also cause the degradation of venlafaxine. Photostability testing is an integral part of forced degradation studies as per ICH guidelines. ich.org One study showed that exposing venlafaxine to UV light at 254 nm for 48 hours led to degradation. However, other studies have reported that venlafaxine is stable under photolytic conditions. ijpsr.comresearchgate.net The discrepancy in these findings may be due to different experimental conditions. The presence of substances like dissolved organic matter can significantly increase the rate of photolytic degradation. nih.gov The degradation of venlafaxine under UV irradiation has been found to follow first-order kinetics. gdut.edu.cn
Data Tables
Table 1: Summary of Forced Degradation Conditions for Venlafaxine
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observation | Reference |
| Acidic Hydrolysis | 0.1N HCl | 80°C | 24 hours | Degradation observed | |
| Acidic Hydrolysis | 5N HCl | Not specified | Not specified | Degradation observed | scispace.com |
| Alkaline Hydrolysis | 0.1N NaOH | 80°C | 24 hours | Degradation observed | |
| Alkaline Hydrolysis | 2N NaOH | Not specified | Not specified | Degradation observed | researchgate.net |
| Oxidative Stress | 3% H₂O₂ | Room Temperature | 6 hours | Degradation observed | |
| Thermal Degradation | - | 80°C | 72 hours | Degradation observed | |
| Photolytic Degradation | UV light (254 nm) | Not specified | 48 hours | Degradation observed |
Identification and Characterization of Degradation Products Derived from Impurity E Hydrochloride
Forced degradation studies are essential to identify the potential degradation products of Venlafaxine Impurity E HCl. These studies involve subjecting the impurity to a range of harsh conditions, including hydrolysis, oxidation, and photolysis, to accelerate its decomposition.
Research Findings:
While detailed public studies on the forced degradation of this compound are limited, the primary degradation pathways are reported to involve N-demethylation and hydroxylation. To confirm the identity of these degradants, a systematic process of isolation and characterization is employed. After subjecting Impurity E HCl to stress conditions (e.g., acid/base hydrolysis, oxidation), the resulting mixture is analyzed.
The characterization of these newly formed degradation products relies on sophisticated analytical techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is paramount for separating the degradation products from the parent impurity and providing initial mass information. The mass-to-charge (m/z) ratio helps in proposing molecular formulas for the degradants.
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the confident determination of elemental compositions of the degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise chemical structure of the isolated degradants. By analyzing chemical shifts, coupling constants, and correlations, the exact positions of structural changes, such as demethylation or the addition of a hydroxyl group, can be confirmed.
Infrared (IR) Spectroscopy: This method helps in identifying the functional groups present in the degradation products, corroborating the structural information obtained from NMR and MS. scispace.com
The hypothetical degradation products derived from this compound, based on the identified pathways, are detailed in the table below.
Table 1: Potential Degradation Products of this compound
This table is interactive. Click on the headers to sort the data.
| Degradation Pathway | Potential Degradant Name | Proposed Method of Identification |
| N-demethylation | (5RS)-5-(4-Methoxyphenyl)-1-oxa-3-azaspiro[5.5]undecane HCl | LC-MS, HRMS, NMR |
| Hydroxylation | (5RS)-5-(hydroxy-4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane HCl | LC-MS, HRMS, NMR |
Development of Stability-Indicating Analytical Methods for Venlafaxine Impurity E Hydrochloride
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) or, in this case, a specific impurity, due to degradation. The key feature of a SIAM is its ability to separate the compound of interest from its degradation products, process impurities, and other potential interferents, ensuring the method is specific. ontosight.aioup.com
Development and Validation:
The development of a robust SIAM for this compound is critical for its monitoring in stability studies. A high-performance liquid chromatography (HPLC) method is the most common approach.
Key Steps in Method Development:
Column and Mobile Phase Selection: A reversed-phase C18 column is often selected for its versatility in separating compounds of moderate polarity. The mobile phase typically consists of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer and the gradient or isocratic composition of the mobile phase are optimized to achieve adequate separation between this compound and its N-demethylated and hydroxylated degradants. oup.comnih.gov
Detector Wavelength Selection: The UV detection wavelength is chosen based on the absorbance maxima of this compound, which is reported to be around 225 nm, to ensure maximum sensitivity.
Forced Degradation and Specificity: The sample is subjected to forced degradation as described in section 5.3. The developed HPLC method is then used to analyze the stressed samples. The method is considered specific if it can resolve the peak of Impurity E from all resulting degradation product peaks, which is often confirmed using a photodiode array (PDA) detector to check for peak purity. nih.gov
Method Validation: As per International Council for Harmonisation (ICH) guidelines, the method must be thoroughly validated. ijpsr.com Validation parameters include:
Specificity: Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Precision: Assessed at different levels (repeatability, intermediate precision) to ensure consistent results.
Accuracy: Determined by the recovery of known amounts of the impurity spiked into a sample matrix. nih.govijpsr.com
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
The table below outlines the parameters for a proposed stability-indicating HPLC method for this compound.
Table 2: Proposed Stability-Indicating HPLC Method Parameters for this compound
This table is interactive. Explore the different parameters used in the analytical method.
| Parameter | Specification | Purpose |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector | Separation and quantification of the analyte and its degradants. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides a stationary phase for chromatographic separation. |
| Mobile Phase | Acetonitrile:Triethylamine:Water (e.g., 60:0.5:40 v/v), pH adjusted to 6.4 | The solvent system that carries the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Detection | UV at 225 nm | Measures the absorbance of the compounds as they elute. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
Regulatory Framework and Qualification of Venlafaxine Impurity E Hydrochloride in Pharmaceuticals
International Regulatory Guidelines (ICH) on Impurities in Drug Substances and Products
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established comprehensive guidelines for the control of impurities in new drug substances and products. europa.eugally.chacs.org These guidelines provide a scientific and risk-based framework for assessing and controlling impurities. ich.org
The primary ICH guidelines applicable to the control of Venlafaxine (B1195380) Impurity E HCl are:
ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on impurities in the active pharmaceutical ingredient (API). europa.eugmp-compliance.org It provides a framework for the identification, reporting, and qualification of organic impurities that may arise during the synthesis, purification, and storage of the drug substance. ich.org
ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities that are found in the finished dosage form. europa.eueuropa.eugmp-compliance.org It covers degradation products of the drug substance and impurities that can arise from interactions between the drug substance and excipients during formulation and storage. europa.euich.org
These guidelines establish thresholds for impurities that trigger the need for reporting, identification, and toxicological qualification. jpionline.org They are not intended to apply during the clinical research stage of development but are critical for marketing authorization applications. pmda.go.jp The core principle is that impurity levels present in batches of a new drug substance or product used in safety and clinical studies are considered qualified. ich.orgpmda.go.jp
| Guideline | Focus | Relevance to Venlafaxine Impurity E HCl |
| ICH Q3A(R2) | Impurities in the Active Pharmaceutical Ingredient (API) | Sets thresholds and qualification requirements for Impurity E arising during Venlafaxine HCl synthesis. europa.eugmp-compliance.org |
| ICH Q3B(R2) | Degradation products in the finished drug product | Sets thresholds for Impurity E as a potential degradation product in the final Venlafaxine formulation. europa.eueuropa.eu |
| ICH M7(R2) | DNA reactive (mutagenic) impurities | Provides a framework for assessing the genotoxic potential of impurities like this compound and establishing control strategies. ich.orgeuropa.euintertek.com |
Strategies for Qualification of Pharmaceutical Impurities
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at or above a specified level. ich.orgeuropa.eu If the concentration of this compound exceeds the established qualification threshold, its safety must be justified. jpionline.org
Strategies for qualifying an impurity include:
Reference to Clinical and Non-clinical Studies: The most common approach is to demonstrate that the impurity level was present and adequately tested in the drug batches used for non-clinical safety studies and/or clinical trials. ich.orgpda.org
Literature Review: Publicly available scientific literature and toxicology data for the impurity or a structurally related compound can be used to support its safety. pmda.go.jp
Metabolite Data: If the impurity is also a significant metabolite found in animal or human studies, it is generally considered qualified. ich.orgpmda.go.jp
Specific Toxicity Studies: If no other data is available, specific toxicological studies may be required. pmda.go.jppda.org This often includes, at a minimum, genotoxicity testing to assess the potential for DNA damage. pda.org
The decision to pursue a specific qualification strategy is often guided by a decision tree provided in the ICH Q3 guidelines. jpionline.orgpmda.go.jp
ICH Q3A and Q3B define three key thresholds based on the maximum daily dose (MDD) of the drug substance. jpionline.orgpda.org These thresholds determine the actions required for any given impurity.
Reporting Threshold: The level above which an impurity must be reported in regulatory submissions. gmpinsiders.compharmagrowthhub.com The analytical method's limit of quantitation (LOQ) must be at or below this threshold. pharmagrowthhub.com
Identification Threshold: The level above which the chemical structure of an impurity must be determined. jpionline.orggmpinsiders.compharmagrowthhub.com
Qualification Threshold: The level above which an impurity's biological safety must be established. ich.orgjpionline.orggmpinsiders.com
The following table summarizes the ICH Q3A thresholds for new drug substances.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake ich.orgpda.org |
Impurities with the potential to damage DNA, known as genotoxic or mutagenic impurities, are of particular concern due to their potential to cause cancer even at trace levels. intertek.comnih.gov The ICH M7 guideline provides a framework for their assessment and control. ich.orgeuropa.eu
The assessment process for this compound would involve:
Structural Assessment: The chemical structure of the impurity is analyzed for any "structural alerts" that are known to be associated with genotoxicity. acs.orgedqm.eu
Hazard Classification: Based on the structural assessment and any available data, the impurity is classified. Impurities are categorized into classes, with Class 1 and 2 being known or suspected mutagens requiring the most stringent control. sciencescholar.us
Risk Characterization and Control: For impurities that are confirmed or suspected to be genotoxic, a control strategy is developed. nih.gov This often involves the concept of the Threshold of Toxicological Concern (TTC) . The TTC is a default permissible daily intake value for any unstudied chemical that is expected to pose a negligible lifetime cancer risk. tapi.comeuropa.eu For most genotoxic impurities, this value is set at 1.5 µ g/day . tapi.comeuropa.eulabmanager.com Control strategies aim to limit the impurity to this level in the final drug product through process optimization or specific purification steps. acs.orgtapi.com
Compliance with Pharmacopeial Standards (USP, EP) for Impurity Control
Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide legally recognized standards for medicines. gally.ch Their monographs for specific drug substances and products detail the required tests and acceptance criteria for quality, including limits for impurities. gally.chscribd.com
Compliance with these standards is mandatory for products marketed in regions where these pharmacopoeias hold authority.
United States Pharmacopeia (USP): The USP general chapter <1086> Impurities in Drug Substances and Drug Products provides guidance that aligns with ICH principles. uspnf.comuspbpep.com Individual monographs for Venlafaxine Hydrochloride would specify the tests and limits for related compounds, which would include any significant impurities like Impurity E.
European Pharmacopoeia (EP): The EP general chapter 5.10. Control of Impurities in Substances for Pharmaceutical Use and the general monograph Substances for pharmaceutical use (2034) establish the framework for impurity control. gally.chbaidu1y.comedqm.eu These chapters implement the ICH Q3A thresholds, making them legally binding in EP member states. edqm.eu Specific monographs dictate the acceptance criteria for known impurities. scribd.comscribd.com
Manufacturers must ensure their analytical methods can detect and quantify this compound according to the requirements of the relevant pharmacopoeial monograph and that their product consistently meets the specified acceptance criteria. gally.ch
Toxicological Assessment and Potential Biological Impact of Venlafaxine Impurity E Hydrochloride
In Vitro and In Vivo Toxicological Evaluation Methodologies for Pharmaceutical Impurities
The toxicological evaluation of pharmaceutical impurities employs a combination of in vitro and in vivo methodologies to predict potential hazards to human health. chemsafetypro.com These studies are essential to establish the biological safety of an individual impurity at specified levels. sftox.com
In vitro (Latin for "in the glass") studies are performed outside of a living organism, typically using isolated tissues, organs, or cultured cells. chemsafetypro.com These methods are valuable for screening potentially hazardous chemicals in the early stages of development and can reduce the number of animals used in testing. chemsafetypro.comwikipedia.org They are commonly used for assessing specific toxicological endpoints.
In vivo (Latin for "in the living") studies are conducted in whole, living organisms, such as rats or rabbits. chemsafetypro.com While in silico and in vitro models are continually refined, in vivo preclinical safety models remain the standard for assessing human risk, as they can reveal complex systemic effects not observable in simpler systems. researchgate.net These tests are crucial for identifying target organ toxicity and determining safe exposure levels. researchgate.netyoutube.com
The selection of tests depends on the nature of the impurity and the available toxicological data. The general approach involves a tiered, risk-based assessment.
Table 1: Common Methodologies for Toxicological Evaluation of Pharmaceutical Impurities
| Test Type | Methodology | Purpose | Examples |
|---|---|---|---|
| In Vitro | Cell-based assays | To assess toxicity at the cellular level. | Cytotoxicity assays (e.g., MTT, Neutral Red), Genotoxicity assays (e.g., Ames test), Hemolysis assay. wikipedia.org |
| Reconstructed tissue models | To evaluate effects on specific tissues, like skin or eyes. | Reconstructed human epidermis (RhE) test for skin irritation. chemsafetypro.com | |
| In Vivo | Acute Toxicity Studies | To determine the effects of a single or short-term exposure. pharmafocusasia.com | Administration of the impurity to animal models (e.g., rats) to observe immediate adverse effects. |
| Repeat-Dose Toxicity Studies | To evaluate the effects of prolonged or repeated exposure. pharmafocusasia.com | Chronic administration of the impurity over a set period (e.g., 28 or 90 days) to identify target organ toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL). researchgate.net | |
| Genotoxicity Studies | To assess the potential to damage genetic material. | Micronucleus test in rodents. youtube.com |
Potential Genotoxicity Assessment of Venlafaxine (B1195380) Impurity E Hydrochloride
Genotoxic impurities are of significant concern because they have the potential to damage DNA, which can lead to genetic mutations and potentially cause cancer in humans. veeprho.comchemass.si Consequently, regulatory agencies require that potential genotoxic impurities (PGIs) be controlled at much lower levels than typical impurities. chemass.si The assessment of genotoxicity for an impurity like Venlafaxine Impurity E Hydrochloride follows a structured, stepwise approach as outlined in regulatory guidelines such as ICH M7. mavenrs.comyoutube.com
The evaluation process typically begins with a computational analysis of the impurity's chemical structure.
In Silico Assessment : The first step involves using computer-based models, known as (Quantitative) Structure-Activity Relationship or (Q)SAR analysis, to predict the genotoxic potential based on the molecule's structural features. sftox.comyoutube.com This analysis identifies any "structural alerts" that are associated with mutagenicity. tga.gov.au If the analysis predicts a risk, further testing is required. youtube.com
In Vitro Testing : If a structural alert is identified, a bacterial reverse mutation assay, commonly known as the Ames test, is performed. sftox.comyoutube.com This assay uses strains of bacteria to test for a substance's ability to cause mutations. A negative result in a properly conducted Ames assay can often overrule the in silico concern. youtube.com If the Ames test is positive, it indicates mutagenic potential, and further evaluation is warranted. youtube.com
In Vivo Follow-up : In cases of a positive Ames test, subsequent in vitro and in vivo assays may be necessary to determine if the genotoxic potential is expressed in mammalian systems. youtube.com
Table 2: Tiered Approach for Genotoxicity Assessment
| Step | Method | Description | Outcome |
|---|---|---|---|
| 1 | In Silico Analysis (QSAR) | Computer-based prediction of mutagenicity based on chemical structure. | Identifies structural alerts for genotoxicity. |
| 2 | In Vitro Assay (Ames Test) | Uses bacteria to test for the ability of the impurity to cause gene mutations. | A negative result may be sufficient to classify the impurity as non-mutagenic. A positive result warrants further investigation. |
| 3 | Further In Vitro / In Vivo Assays | Mammalian cell-based assays or animal studies (e.g., micronucleus test). | Provides further data on genotoxic risk in mammals to inform the final risk assessment. |
Exploration of Unintended Pharmacological Activities of Impurities
Impurities in a drug product may not be inert; they can possess their own biological activity. chemass.si These unintended pharmacological activities can arise if the impurity interacts with biological targets, leading to unexpected or adverse effects. nih.gov Preclinical pharmacology studies are designed to identify safety issues resulting from both intended pharmacological effects and unintended toxic effects. nih.gov
An impurity's structure, which may be closely related to the active pharmaceutical ingredient (API), can sometimes allow it to bind to the same receptors or enzymes as the drug, or to entirely different ones. This can lead to several outcomes:
Altered Efficacy : The impurity could compete with the API for its target, potentially reducing the drug's therapeutic effect. adventchembio.com
Additive or Synergistic Effects : The impurity might have similar pharmacological activity to the API, leading to an exaggerated response.
Novel Effects : The impurity could interact with different biological pathways, causing distinct and unforeseen side effects. adventchembio.com
Adverse Immunostimulation : Some impurities, particularly those of microbial origin or certain chemical structures, can trigger an immune response, leading to inflammation or other adverse reactions. nih.gov
The metabolites of venlafaxine itself, such as O-desmethylvenlafaxine, have known pharmacological activity, demonstrating that structurally similar molecules can have significant biological effects. Therefore, it is crucial to characterize any impurity, like Venlafaxine Impurity E Hydrochloride, to understand if it possesses any unintended pharmacological properties that could affect patient safety.
Safety Implications of Venlafaxine Impurity E Hydrochloride Presence in Drug Products
While pharmaceuticals offer a balance of risks and benefits, the impurities within them convey only risk. nih.gov The presence of Venlafaxine Impurity E Hydrochloride in a drug product has direct safety implications that are managed through strict regulatory controls. usp.org The fundamental principle is to reduce impurities to the lowest reasonably practical levels. nih.gov
Regulatory bodies like the International Council for Harmonisation (ICH) have established threshold-based approaches for the control of organic impurities. uspnf.comoceanicpharmachem.com These thresholds determine when an impurity needs to be reported, identified, and qualified.
Reporting Threshold : The level above which an impurity must be reported in regulatory documentation.
Identification Threshold : The level above which an impurity's structure must be determined. uspnf.com
Qualification Threshold : The level above which an impurity's biological safety must be established through adequate toxicological data. uspnf.com
These thresholds are not universal; they are dependent on the maximum daily dose (MDD) of the drug product. For lower doses, a higher percentage of impurity may be tolerated, while for higher doses, the percentage must be lower to maintain the same total daily intake of the impurity.
Table 3: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 1 g | 0.1% | 0.2% | 0.5% |
| > 1 g | 0.05% | 0.10% | 0.15% |
Data derived from ICH Harmonised Tripartite Guideline Q3B(R2).
The presence of Venlafaxine Impurity E Hydrochloride below its qualification threshold is generally not considered a significant safety concern. However, if its level exceeds this threshold, comprehensive toxicological data, as described in the preceding sections, would be required to demonstrate its safety. tga.gov.au Failure to control this and other impurities within established, qualified limits could compromise the drug product's safety profile, potentially leading to adverse health effects or reduced efficacy. veeprho.comganeshremedies.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Venlafaxine Impurity E Hydrochloride |
| Venlafaxine hydrochloride |
| O-desmethylvenlafaxine |
Emerging Research Perspectives and Methodological Advancements in Impurity Analysis
Development of Novel Analytical Approaches for Complex Impurity Mixtures
The detection and characterization of impurities in complex mixtures, such as those found in Venlafaxine (B1195380) synthesis, necessitate the development of advanced analytical methodologies. Traditional techniques are often supplemented or replaced by more sensitive, specific, and rapid methods to ensure thorough impurity profiling.
A significant advancement in this area is the use of High-Performance Liquid Chromatography (HPLC) coupled with various detectors. For instance, a gradient reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous separation and determination of Venlafaxine and its related substances. nih.gov This method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), allowing for the effective separation of multiple process-related impurities. nih.govijrpr.com The validation of such methods according to International Council for Harmonisation (ICH) guidelines ensures their accuracy, precision, and linearity, making them suitable for routine quality control. nih.gov
Furthermore, the application of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) has become indispensable. These methods provide not only retention time data but also mass-to-charge ratio information, which is crucial for the structural elucidation of unknown impurities. scispace.com Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been instrumental in characterizing degradation products of Venlafaxine formed under various stress conditions. nih.gov
Recent innovations also include the development of novel extraction techniques to enhance the sensitivity and selectivity of analytical methods. Fabric Phase Sorptive Extraction (FPSE) coupled with HPLC with Diode-Array Detection (HPLC-DAD) has been explored for the determination of Venlafaxine in various matrices. dergipark.org.tr This method offers a high pre-concentration factor and has shown excellent recovery rates in complex samples. dergipark.org.tr
Below is a table summarizing some of the novel analytical approaches for Venlafaxine and its impurities:
| Analytical Technique | Description | Application in Venlafaxine Impurity Analysis |
| RP-HPLC | A chromatographic technique that uses a non-polar stationary phase and a polar mobile phase for separation. nih.gov | Simultaneous separation and quantification of Venlafaxine and its process-related impurities and degradation products. nih.gov |
| LC-MS/MS | A hyphenated technique combining the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. sysrevpharm.org | Identification and structural elucidation of unknown impurities and degradation products. nih.gov |
| GC-MS | A hyphenated technique that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. scispace.com | Analysis of volatile impurities and degradation products. scispace.com |
| FPSE-HPLC-DAD | A sample preparation technique coupled with HPLC and a diode-array detector for enhanced sensitivity and selectivity. dergipark.org.tr | Trace determination of Venlafaxine in biological and environmental samples. dergipark.org.tr |
Computational Chemistry and In Silico Prediction of Impurity Formation and Toxicity
Computational chemistry and in silico modeling are increasingly being integrated into the pharmaceutical development process to predict the formation of impurities and assess their potential toxicity. These approaches offer a cost-effective and time-efficient alternative to traditional experimental studies.
For Venlafaxine, computational models can be used to predict the morphology of its different polymorphic forms, which can influence its stability and impurity profile. clinpgx.org Methods such as the Bravais-Friedel-Donnay-Harker (BFDH) method, the attachment energy method, and kinetic Monte Carlo growth simulations have been employed to predict the crystal habits of Venlafaxine. clinpgx.org
In silico tools are also valuable for predicting the toxicity of impurities. nih.gov The Ecological Structure Activity Relationship (ECOSAR) model, for example, can be used to assess the ecotoxicity of degradation products of pharmaceuticals like Venlafaxine. nih.gov This predictive approach is particularly useful when commercial standards for impurities are unavailable for in vivo or in vitro testing. nih.gov
Machine learning and deep learning algorithms are also being developed to predict the concentration of Venlafaxine and its active moiety in patients. nih.gov By identifying influential variables such as daily dose, age, and sex, these models can help in optimizing treatment regimens and minimizing potential adverse effects related to high impurity levels. nih.gov The eXtreme Gradient Boosting (XGBoost) algorithm has shown promise in developing accurate prediction models for Venlafaxine concentration. nih.gov
The following table highlights the application of computational and in silico methods in the context of Venlafaxine impurities:
| Computational Method | Description | Application for Venlafaxine Impurities |
| Crystal Morphology Prediction | Utilizes methods like the attachment energy model to predict the shape and dominant faces of crystals. cambridge.org | Understanding the physical properties and stability of different polymorphic forms of Venlafaxine. clinpgx.org |
| In Silico Toxicity Prediction | Employs computational algorithms like ECOSAR to estimate the toxicity of chemical compounds based on their structure. nih.gov | Assessing the potential environmental and health risks of Venlafaxine degradation products and impurities. nih.gov |
| Machine Learning Models | Uses algorithms like XGBoost to develop predictive models based on real-world data. nih.gov | Predicting Venlafaxine concentrations in patients to guide dosage adjustments and improve safety. nih.gov |
Green Chemistry Principles in Impurity Control and Synthesis
The application of green chemistry principles in pharmaceutical synthesis is gaining significant traction, aiming to reduce the environmental impact of drug manufacturing processes. amazonaws.com This involves the use of environmentally benign solvents, catalysts, and reagents, as well as the design of more efficient synthetic routes that minimize waste generation. nih.govmdpi.com
In the context of Venlafaxine synthesis, green chemistry approaches focus on developing novel and efficient protocols that improve yield and reduce the formation of impurities. journalcrd.in For instance, the use of phase transfer catalysis with reagents like tetrabutylammonium iodide (TBAI) has been shown to result in almost quantitative yields of key intermediates in Venlafaxine synthesis. journalcrd.ingoogle.com
The choice of solvents is a critical aspect of green chemistry. amazonaws.com Efforts are being made to replace hazardous organic solvents with greener alternatives or to develop solvent-free reaction conditions. amazonaws.commdpi.com For example, a method for the preparation of a Venlafaxine impurity involves selective dehydration in an aqueous solution of hydrochloric acid, which is a more environmentally friendly approach compared to using organic solvents. google.com
Furthermore, the development of catalytic methods can enhance the efficiency and selectivity of reactions, thereby reducing the formation of byproducts and impurities. mdpi.com The use of organocatalysts in the asymmetric total synthesis of Venlafaxine represents a step towards a more sustainable manufacturing process. google.com
The table below summarizes key green chemistry principles and their application in the synthesis and impurity control of Venlafaxine:
| Green Chemistry Principle | Description | Application in Venlafaxine Synthesis |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water or developing solvent-free methods. amazonaws.commdpi.com | Utilizing aqueous solutions for specific reaction steps to minimize organic solvent waste. google.com |
| Catalysis | Employing catalysts to increase reaction efficiency and selectivity, often under milder conditions. mdpi.com | Utilizing phase transfer catalysts and organocatalysts to improve yields and reduce byproducts. journalcrd.ingoogle.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov | Developing efficient synthetic protocols that lead to higher yields of the desired product. journalcrd.in |
| Waste Minimization | Preventing the formation of waste rather than treating it after it has been created. amazonaws.com | Improving synthetic methods to reduce the generation of process-related impurities. researchgate.net |
Future Challenges in Comprehensive Impurity Profiling and Control for Venlafaxine-Related Compounds
Despite the significant advancements in analytical techniques and synthetic methodologies, several challenges remain in the comprehensive impurity profiling and control of Venlafaxine-related compounds.
One of the primary challenges is the identification and characterization of unknown impurities, which may be present at very low levels. eurofins.com The structural elucidation of these impurities often requires sophisticated techniques and can be a time-consuming process. researchgate.net Forced degradation studies can be employed to intentionally generate and increase the concentration of impurities, facilitating their identification. eurofins.com
The control of genotoxic impurities is another critical area of concern. These impurities have the potential to damage DNA and are strictly regulated by health authorities. The development of highly sensitive analytical methods is crucial for their detection and quantification at trace levels.
Furthermore, the complexity of the drug substance and the manufacturing process can lead to the formation of a wide range of potential impurities. researchgate.net A thorough understanding of the reaction mechanisms and potential side reactions is essential for developing effective control strategies. researchgate.net
The increasing globalization of the pharmaceutical supply chain also presents challenges in ensuring consistent quality and impurity profiles of active pharmaceutical ingredients (APIs) from different manufacturers. Robust analytical methods and stringent quality control measures are necessary to manage these risks.
Future efforts in this field will likely focus on the development of even more sensitive and high-throughput analytical methods, the greater integration of in silico predictive tools, and the wider adoption of green and sustainable chemistry principles throughout the entire lifecycle of the drug product.
Q & A
Q. Q1. What are the key physicochemical properties of Venlafaxine Impurity E HCl, and how are they validated experimentally?
this compound (CAS 93413-56-0) is a cyclohexanol derivative with the molecular formula C₁₇H₂₅NO₂·HCl and molecular weight 275.39 + 36.46 g/mol (HCl-adjusted). Key validation steps include:
- Melting Point : Determined via differential scanning calorimetry (DSC), with a reported range of 215–217°C .
- UV-Vis Spectroscopy : Absorbance maxima at 225 nm in 0.1N HCl, validated using a linear Beer’s law range (0–25 µg/mL, r² = 0.9999) .
- Chromatographic Purity : Assessed via HPLC with resolution ≥1.5 from related compounds (e.g., Venlafaxine-related Compound A) and tailing factor ≤2.0 .
Advanced Analytical Method Development
Q. Q2. How can researchers optimize HPLC parameters for quantifying this compound in presence of structurally similar analogs?
Critical HPLC parameters include:
- Column : C18 (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile:triethylamine:water (60:0.5:40 v/v) adjusted to pH 6.4.
- Flow Rate : 1.0 mL/min.
- Detection : UV at 225 nm .
Validation : Ensure ≤5% RSD for retention time reproducibility and ≤0.2% impurity detection limit. Cross-validate with mass spectrometry (LC-MS) to resolve co-eluting peaks .
Stability and Degradation Pathways
Q. Q3. What forced degradation conditions are recommended to study this compound’s stability under ICH guidelines?
Perform stress testing under:
- Acidic/Base Hydrolysis : Reflux in 0.1N HCl/NaOH at 80°C for 24 hours.
- Oxidation : Expose to 3% H₂O₂ at room temperature for 6 hours.
- Photolysis : UV light (254 nm) for 48 hours.
- Thermal Degradation : 80°C for 72 hours.
Monitor degradation products using HPLC-PDA and LC-MS. Major degradation pathways include N-demethylation and hydroxylation .
Methodological Discrepancies in Quantification
Q. Q4. How do discrepancies arise between HPLC and UV methods for quantifying this compound, and how are they resolved?
- HPLC : Detects impurities at ≥0.1% levels but requires reference standards .
- UV-Spectrophotometry : Cost-effective for bulk analysis but lacks specificity for co-eluting impurities .
Resolution : Cross-validate using a hybrid approach:
Pharmacological Impact of Impurity E
Q. Q5. What in vitro models assess the pharmacological activity of this compound compared to the parent drug?
- Receptor Binding Assays : Measure affinity for serotonin (SERT) and norepinephrine (NET) transporters. Venlafaxine HCl inhibits SERT (Kᵢ = 82 nM) and NET (Kᵢ = 2480 nM), while Impurity E’s activity is tested via competitive binding assays using radiolabeled ligands (e.g., [³H]-paroxetine for SERT) .
- Functional Assays : Use synaptosomal uptake inhibition in rat brain tissue to compare IC₅₀ values .
Synthesis and Isolation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
